alpha-Cedrol

描述

属性

分子式 |

C15H26O |

|---|---|

分子量 |

222.37 g/mol |

IUPAC 名称 |

(8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1 |

InChI 键 |

SVURIXNDRWRAFU-RVLYAHEQSA-N |

手性 SMILES |

CC1CCC2C13CC[C@](C(C3)C2(C)C)(C)O |

规范 SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |

物理描述 |

Pale yellow to yellow green solid; Sweet fruity cedar-like aroma |

溶解度 |

Slightly soluble in water Soluble (in ethanol) |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the α-Cedrol Biosynthesis Pathway in Conifers

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cedrol, a bicyclic sesquiterpenoid alcohol, is a major contributor to the characteristic woody fragrance of essential oils from various conifers, particularly those belonging to the Cupressaceae family, such as cedar and juniper.[1] Beyond its aromatic properties, α-cedrol and its derivatives exhibit a range of bioactive properties, including anti-inflammatory, antiseptic, and insect-repellent effects, making them promising candidates for pharmaceutical and biotechnological applications.[1] Understanding the intricate biosynthetic pathway of α-cedrol in conifers is paramount for harnessing its potential through metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the putative α-cedrol biosynthesis pathway in conifers, detailed experimental protocols for its study, and quantitative data on its natural abundance. While a dedicated α-cedrol synthase has yet to be fully characterized in a coniferous species, this document outlines the proposed pathway based on established principles of terpenoid biosynthesis.

The Putative α-Cedrol Biosynthesis Pathway

The biosynthesis of α-cedrol in conifers is a multi-step process that begins with fundamental precursors from primary metabolism and culminates in the complex cyclization of a C15 intermediate. The pathway can be broadly divided into three key stages:

1.1. Formation of Isoprenoid Precursors via the MEP Pathway: In plants, the biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[1]

1.2. Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are the building blocks for the formation of the direct precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP). This stage involves the sequential head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferases.

1.3. Cyclization of FPP to α-Cedrol: The final and most critical step is the conversion of the linear FPP molecule into the intricate bicyclic structure of α-cedrol. This reaction is catalyzed by a putative α-cedrol synthase, a type of terpene synthase (TPS). The proposed mechanism involves the ionization of FPP, followed by a complex cascade of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the cedryl cation, which is then quenched by a water molecule to yield α-cedrol.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of alpha-Cedrol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: December 19, 2025

Executive Summary

Alpha-Cedrol is a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, such as cedar and juniper.[1] It is a valuable compound in the fragrance industry and serves as a chiral building block for the synthesis of more complex molecules.[2][3] This document provides a comprehensive overview of the chemical structure of this compound, its stereoisomeric forms, relevant quantitative data, and detailed experimental protocols for its isolation and synthesis.

Chemical Structure of this compound

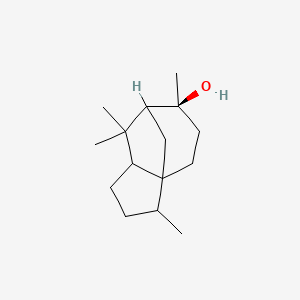

This compound, a member of the cedrane (B85855) and isocedrane sesquiterpenoid class of organic compounds, is a tricyclic molecule with a tertiary alcohol functional group.[4][5]

-

IUPAC Name: (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol[4]

Caption: 2D Chemical Structure of this compound.

Stereoisomers of this compound

The rigid tricyclic structure of this compound contains multiple stereocenters, giving rise to several stereoisomers. The naturally occurring and most common form is (+)-Cedrol.[7]

Stereocenters

This compound has five stereocenters, leading to a theoretical maximum of 2⁵ or 32 possible stereoisomers.

Enantiomers and Diastereomers

The enantiomer of the naturally occurring (+)-Cedrol is (-)-Cedrol. A mixture containing equal amounts of both enantiomers is a racemic mixture.[9] Other stereoisomers, such as epicedrol and isocedrol, are diastereomers of this compound.[10][11]

Caption: Relationship between this compound Stereoisomers.

Quantitative Data

The following table summarizes key physicochemical properties of (+)-Cedrol.

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [3][12] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 273 °C | [1][3] |

| Optical Rotation [α]²⁰/D | +10.5° ± 1° (c = 5% in chloroform) | |

| Density | 0.9479 g/cm³ at 90 °C | [7] |

| Solubility | Soluble in alcohol and chloroform; slightly soluble in water. | [8][12][13] |

| Flash Point | 81 °C | [3] |

Experimental Protocols

Isolation of (+)-Cedrol from Cedarwood Oil

Principle: (+)-Cedrol can be isolated from the essential oil of cedarwood (Juniperus virginiana) by fractional distillation followed by crystallization.

Methodology:

-

Fractional Distillation: Cedarwood oil is subjected to fractional distillation under reduced pressure. The fraction boiling at approximately 148-150 °C at 10 mmHg is collected. This fraction is enriched in cedrol (B397079).

-

Crystallization: The collected fraction is cooled to induce crystallization of cedrol. The crystals are then separated by filtration.

-

Recrystallization: For higher purity, the crude cedrol crystals are recrystallized from a suitable solvent, such as ethanol (B145695) or hexane. The purity of the final product can be assessed by gas chromatography (GC) and by measuring its melting point and optical rotation.

Synthesis of (±)-Cedrol via Intramolecular Diels-Alder Reaction

Principle: A common synthetic route to the racemic form of cedrol involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the tricyclic cedrane skeleton.[2][14]

Methodology:

-

Precursor Synthesis: A suitable cyclopentadiene (B3395910) precursor is synthesized. This often involves multiple steps starting from commercially available materials.

-

Intramolecular Diels-Alder Reaction: The cyclopentadiene precursor is heated in an appropriate high-boiling solvent to facilitate the intramolecular Diels-Alder reaction, forming the tricyclic core of cedrol.

-

Functional Group Manipulation: The product from the cycloaddition is then subjected to a series of chemical transformations to introduce the hydroxyl group and the correct pattern of methyl groups, ultimately yielding (±)-cedrol.

Caption: General Workflow for the Synthesis of (±)-Cedrol.

Separation of Stereoisomers

Principle: The separation of enantiomers can be achieved through various chromatographic and non-chromatographic techniques.

Methodologies:

-

Chiral Chromatography: This is a widely used method for separating enantiomers.[15]

-

Gas Chromatography (GC): A chiral stationary phase (CSP), often based on cyclodextrins, is used in a capillary GC column to resolve the enantiomers.

-

High-Performance Liquid Chromatography (HPLC): A chiral stationary phase is packed into an HPLC column, and the enantiomers are separated based on their differential interactions with the CSP.

-

-

Crystallization: Diastereomeric salts can be formed by reacting the racemic mixture with a chiral resolving agent. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization.[16] After separation, the resolving agent is removed to yield the pure enantiomers.

References

- 1. Cedrol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]

- 4. Cedrol | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Cedarwood oil alcohols (FDB009127) - FooDB [foodb.ca]

- 6. medkoo.com [medkoo.com]

- 7. (+)-Cedrol;this compound | C15H26O | CID 146159717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. Cedrol [webbook.nist.gov]

- 11. Cedrol [webbook.nist.gov]

- 12. cedrol, 77-53-2 [thegoodscentscompany.com]

- 13. 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]- | C15H26O | CID 6432709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (+)-雪松醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Cedrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cedrol, a naturally occurring sesquiterpene alcohol, is a prominent constituent of the essential oils derived from various coniferous trees, most notably those of the Cupressus (cypress) and Juniperus (juniper) genera.[1] Renowned for its characteristic woody and cedar-like aroma, this compound has transcended its traditional use in perfumery and aromatherapy to become a subject of intense scientific scrutiny. Emerging research has illuminated its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory properties, positioning it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its known biological signaling pathways, and outlines key experimental protocols for its analysis and characterization. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental workflows are visualized using detailed diagrams.

Physicochemical Properties

This compound is a tricyclic sesquiterpenoid that presents as a white to pale yellow crystalline solid at room temperature.[2][3] Its molecular structure and key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [2][4][5] |

| Molecular Weight | 222.37 g/mol | [2][4][5][6] |

| Appearance | White to pale yellow crystalline solid | [2][3] |

| Odor | Woody, cedar-like, dry, sweet, soft | [2][7] |

| Melting Point | 77-87 °C (170.6-188.6 °F; 350.15-360.15 K) | [1][2][7][8] |

| Boiling Point | 273-287 °C (523.4-548.6 °F; 546.15-560.15 K) at 760 mmHg | [1][2][8][9] |

| Density | 0.9479 g/cm³ at 90 °C | [6][7] |

| Flash Point | 81-200 °F (27.22-93.33 °C) | [2][8][9] |

| Vapor Pressure | 0.0005 - 0.001 mmHg at 25 °C | [2][3][8] |

| Optical Rotation | +9.9° (c=5 in chloroform (B151607) at 28 °C/D) | [7][10] |

| Refractive Index | 1.4825 at 90 °C | [6][7][9] |

Table 2: Solubility and Partition Coefficient of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble / 11.3 mg/L at 25 °C (estimated) | [2][9] |

| Ethanol | Soluble | [11][12] |

| Organic Solvents | Soluble | [2] |

| Chloroform | Slightly Soluble | [13] |

| Methanol | Soluble (with heating) | [13] |

| DMSO | Soluble (10 mg/ml) | [10] |

| Benzyl Benzoate | Soluble | [12] |

| Glycol | Slightly Soluble | [12] |

| Mineral Oil | Slightly Soluble | [12] |

| LogP (o/w) | 3.61 - 4.33 | [2][9] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H-NMR | Simulated spectra available in various databases. Complete and unambiguous chemical shift assignments have been established via iterative full spin analysis. | [2][14][15] |

| ¹³C-NMR | Spectra available in databases. A detailed study of the ¹³C-NMR of cedrol (B397079) has been published. | [3][9][16][17] |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center provides reference spectra. | [18][19] |

| Infrared (IR) Spectroscopy | Reference spectra are available in the NIST Chemistry WebBook. | [18][20] |

Biological Activity and Signaling Pathways

This compound has been shown to exert a range of biological effects by modulating multiple cellular signaling pathways. Its anticancer and anti-inflammatory mechanisms are particularly well-documented.

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways in cancer cells.[5][6][13]

-

Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][13][21]

-

Intrinsic Pathway: It promotes the expression of the pro-apoptotic protein Bax and activates caspase-9.[5][11][13] It also downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[5] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.[11]

-

Extrinsic Pathway: this compound upregulates the Fas Ligand (FasL), leading to the activation of caspase-8.[13][21]

-

-

Cell Cycle Arrest: It can induce cell cycle arrest at the G₀/G₁ phase by downregulating the expression of CDK4 and cyclin D1 proteins.[21]

-

Inhibition of Survival Signaling: this compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[4][5]

-

Modulation of NF-κB Pathway: It inhibits the nuclear translocation of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival.[5][13]

-

Destabilization of Lipid Rafts: A novel mechanism involves the disruption of plasma membrane lipid rafts, which can interfere with signaling platforms crucial for cancer cell survival.[5]

Neuro-modulatory and Anti-inflammatory Activity

This compound also exhibits significant effects on the nervous and immune systems.

-

Anxiolytic and Sedative Effects: Inhalation of this compound has been shown to decrease heart rate and blood pressure, indicating a relaxant effect mediated by an increase in parasympathetic activity and a decrease in sympathetic activity.[1] It has anxiolytic effects by modulating the serotonergic and dopaminergic systems, specifically by increasing serotonin (B10506) (5-HT) levels and decreasing dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) levels in the brain.[1][8][22]

-

Anti-inflammatory Effects: this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[23] It also demonstrates immunomodulatory activity by inducing intracellular Ca²⁺ mobilization in neutrophils, which can desensitize the cells to subsequent stimulation.[24][25]

Experimental Protocols

Extraction and Isolation of this compound

This compound is typically extracted from the wood of coniferous trees, such as Juniperus virginiana.[12]

Method 1: Steam Distillation

-

Material Preparation: The heartwood of the source plant is chipped or ground into a coarse powder to increase the surface area.[12]

-

Distillation: The prepared plant material is subjected to steam distillation for several hours (e.g., 4 hours).[12]

-

Condensation and Separation: The resulting vapor of steam and essential oil is condensed. The less dense essential oil naturally separates from the aqueous phase (hydrosol) in a separator.[12]

-

Collection and Drying: The upper layer of essential oil containing this compound is collected and may be dried using an anhydrous agent like sodium sulfate (B86663) to remove residual water.[12]

-

Purification (Optional): Fractional distillation of the crude essential oil can be performed to obtain a higher purity of this compound.

Method 2: Solvent Extraction

-

Material Preparation: Air-dried and powdered wood is used.[12]

-

Extraction: The powdered material is submerged in a non-polar organic solvent (e.g., hexane (B92381), toluene). The mixture can be agitated and gently heated to improve extraction efficiency.[12]

-

Filtration: The solid plant material is separated from the solvent containing the dissolved essential oil by filtration.[12]

-

Solvent Removal: The solvent is removed from the extract, typically by distillation or evaporation under reduced pressure, to yield the crude essential oil.[12]

-

Recrystallization for Purification: The crude extract can be further purified by recrystallization from a suitable solvent mixture, such as n-hexane and ethanol, to yield crystalline this compound.[26]

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of this compound.

-

Sample Preparation: A small amount of the dry, powdered crystalline this compound is packed into a capillary tube to a height of 1-2 mm.[27][28][29]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[27][30]

-

Heating: The sample is heated slowly, with the temperature increasing at a rate of approximately 2 °C per minute as it approaches the expected melting point.[27]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[27][30]

-

Purity Assessment: A sharp melting point range (0.5-1.0 °C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[27][29]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of this compound in essential oil mixtures.[18][31]

-

Sample Preparation: A dilute solution of the essential oil (e.g., 1% in hexane or ethanol) is prepared.[23]

-

Injection: A small volume of the sample is injected into the GC instrument.

-

GC Separation: The components of the sample are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to elute compounds with different boiling points. A typical program might be: initial temperature of 50-60°C held for a few minutes, then ramped up to around 240°C.[18][23]

-

MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV), and a mass spectrum is generated.[23]

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of a known standard or with reference spectra from a database (e.g., NIST).[23][31]

Conclusion

This compound is a well-characterized sesquiterpene alcohol with a distinct set of physical and chemical properties. Its biological activities, particularly its anticancer and neuro-modulatory effects, are mediated through the modulation of multiple, well-defined signaling pathways. The established experimental protocols for its extraction, purification, and analysis provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and professionals engaged in the exploration of this compound's therapeutic potential, providing the essential data and methodologies required for advanced studies in pharmacology and drug development.

References

- 1. essenceofthyme.com [essenceofthyme.com]

- 2. NP-MRD: Showing NP-Card for (+)-Cedrol (NP0030847) [np-mrd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Cedrol | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. cedrol, 77-53-2 [thegoodscentscompany.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Complete 1 H NMR assignment of cedranolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hmdb.ca [hmdb.ca]

- 17. hmdb.ca [hmdb.ca]

- 18. phcog.com [phcog.com]

- 19. Cedrol [webbook.nist.gov]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anxiolytic Effect of Cedrol on Behavior and Brain Neurotransmitter Levels of Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cedrol supplementation ameliorates memory deficits by regulating neuro-inflammation and cholinergic function in lipopolysaccharide–induced cognitive impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. chem.ucalgary.ca [chem.ucalgary.ca]

- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 29. uomus.edu.iq [uomus.edu.iq]

- 30. davjalandhar.com [davjalandhar.com]

- 31. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Cedrol CAS number and molecular formula

CAS Number: 77-53-2 Molecular Formula: C₁₅H₂₆O

This technical guide provides an in-depth overview of the sesquiterpene alcohol alpha-Cedrol, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, alongside detailed experimental protocols and associated signaling pathways for its notable biological activities.

Physicochemical and Toxicological Data

This compound, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various conifers, such as cedar and cypress trees.[1] The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of α-Cedrol

| Property | Value | Reference(s) |

| Molecular Weight | 222.37 g/mol | [2][3] |

| Appearance | Colorless crystals or white to pale yellow crystalline solid | [2][4] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 273 °C | [1] |

| Density | 1.01 g/mL | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and heated methanol. Practically insoluble in water. | [5][6] |

| Purity | ≥98% | [5] |

Table 2: Toxicological and Safety Information

| Parameter | Information | Reference(s) |

| Acute Toxicity | May be harmful if inhaled, ingested, or absorbed through the skin. Causes skin and eye irritation. | [7] |

| Handling Precautions | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use in a well-ventilated area. | [2][8] |

| Personal Protective Equipment | Safety glasses, impervious gloves, and a dust respirator (if needed). | [2][8] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [7] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and cytochrome P450 inhibitory effects. This section details the experimental methodologies to assess these activities and the underlying signaling pathways.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways.[9]

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural compounds.[4]

-

Animal Model: Male ICR mice (25-30 g) are used.

-

Groups:

-

Control group (vehicle, e.g., 1% Tween 80 in saline)

-

α-Cedrol treated groups (e.g., 10, 20, 40 mg/kg, administered orally)

-

Positive control group (e.g., Indomethacin, 10 mg/kg, administered orally)

-

-

Procedure:

-

Administer the respective treatments to each group of mice.

-

After 60 minutes, inject 0.05 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][9][10]

Antifungal Activity

This compound has demonstrated potent antifungal activity, notably against the brown root rot fungus Phellinus noxius.[7][11] The mechanism involves inducing apoptosis through oxidative stress.

This protocol is based on the methodology described for testing the antifungal activity of cedrol.[8]

-

Fungal Strain: Phellinus noxius.

-

Culture Medium: Potato Dextrose Agar (PDA).

-

Procedure:

-

Prepare PDA plates containing various concentrations of α-Cedrol (e.g., 10, 20, 40 µg/mL). A control plate without α-Cedrol should also be prepared.

-

Inoculate the center of each plate with a mycelial plug of P. noxius.

-

Incubate the plates at 28°C.

-

Measure the diameter of fungal growth daily until the mycelium in the control plate reaches the edge of the plate.

-

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of α-Cedrol compared to the control. The IC₅₀ value can be determined from the dose-response curve.

This compound induces apoptosis in fungal cells by increasing reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase cascade.[7][11]

Cytochrome P450 Inhibition

This compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which can lead to potential drug-drug interactions.[12][13]

This protocol outlines a general method for assessing CYP450 inhibition using human liver microsomes.[12]

-

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Specific CYP isoform substrates (e.g., bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)

-

α-Cedrol at various concentrations

-

Positive control inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

-

-

Procedure:

-

Pre-incubate HLMs with α-Cedrol or the positive control inhibitor in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Initiate the reaction by adding the specific substrate and the NADPH regenerating system.

-

After a specific incubation time, terminate the reaction (e.g., by adding acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

-

-

Data Analysis: Determine the IC₅₀ value for α-Cedrol's inhibition of each CYP isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for assessing potential drug-drug interactions due to CYP450 inhibition by α-Cedrol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cedrol, 77-53-2 [thegoodscentscompany.com]

- 4. Anti-inflammatory and analgesic activity based on polymorphism of cedrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

α-Cedrol Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Cedrol, a naturally occurring sesquiterpene alcohol valued for its aromatic properties and potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in research and drug development. This document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility of α-Cedrol

The solubility of α-Cedrol has been qualitatively described in several organic solvents. It is generally characterized as soluble in alcohols, essential oils, and other organic solvents, with limited solubility in more polar or non-polar extremes like water, glycol, and mineral oil.[1][2] Specific quantitative data, however, remains limited in publicly available literature. The table below summarizes the currently available quantitative and semi-quantitative solubility data for α-Cedrol.

| Solvent | Solubility | Temperature (°C) | Citation(s) |

| 95% Ethanol | Soluble in 11 parts | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | Not Specified | [4] |

| Benzyl Benzoate | Soluble | Not Specified | [2] |

| Glycol | Slightly Soluble | Not Specified | [2] |

| Mineral Oil | Slightly Soluble | Not Specified | [2] |

| Water | Insoluble | Not Specified | [1] |

Note: The significant discrepancy in the reported solubility of α-Cedrol in DMSO highlights the need for standardized and well-documented experimental protocols.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of α-Cedrol are not extensively published, established methodologies for solid-liquid equilibrium determination are applicable. The following protocols are adapted from general gravimetric and isothermal equilibrium methods suitable for natural products like α-Cedrol.[5][6]

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique to determine the solubility of a solid solute in a solvent.[5][6]

1. Preparation of a Saturated Solution: a. Add an excess amount of α-Cedrol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). b. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended. c. After the equilibration period, cease agitation and allow the undissolved solid to settle.

2. Sample Withdrawal and Filtration: a. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to prevent precipitation or dissolution during transfer. b. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

3. Solvent Evaporation and Mass Determination: a. Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker). b. Remove the solvent by evaporation. This can be achieved at room temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not sublime the α-Cedrol. c. Once the solvent is completely removed, place the container with the α-Cedrol residue in a desiccator to cool to room temperature and then weigh it. d. Repeat the drying and weighing process until a constant weight is achieved.

4. Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of α-Cedrol / Volume of solvent) x 100

Isothermal Equilibrium Method with Spectroscopic Analysis

This method is suitable for solutes that have a chromophore or can be derivatized to be detected by spectroscopy.

1. Preparation of Standard Solutions: a. Prepare a series of standard solutions of α-Cedrol in the chosen solvent with known concentrations. b. Measure the absorbance of these standards at a specific wavelength using a UV-Vis spectrophotometer to generate a calibration curve.

2. Equilibration and Sampling: a. Prepare a saturated solution of α-Cedrol in the same manner as the gravimetric method (steps 1a-1c). b. Withdraw a sample of the supernatant and filter it as described in steps 2a and 2b.

3. Spectroscopic Measurement and Concentration Determination: a. Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. b. Measure the absorbance of the diluted solution. c. Use the calibration curve to determine the concentration of α-Cedrol in the diluted sample and then calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of α-Cedrol solubility.

Caption: A generalized workflow for determining the solubility of α-Cedrol.

References

Unveiling a Sesquiterpene: A Technical Guide to the Historical Discovery and Isolation of α-Cedrol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical journey of the discovery and isolation of α-Cedrol, a significant sesquiterpene alcohol found in the essential oil of various conifers. This document provides a comprehensive overview of the early 20th-century methodologies employed for its extraction and purification, alongside the key scientific contributions that led to its characterization.

Historical Context and Initial Discovery

The story of α-Cedrol is intrinsically linked to the study of cedarwood oil, a substance utilized for centuries for its aromatic and preservative properties. While the use of cedarwood oil dates back to ancient civilizations, the scientific investigation into its chemical constituents began in earnest in the late 19th and early 20th centuries.

α-Cedrol, also known as cedar camphor, was first characterized in the early 1900s. Early reports from firms like Schimmel & Co., a prominent player in the essential oil industry, detailed the physical and chemical properties of cedarwood oil and noted the presence of a crystalline, high-boiling alcohol. It was through the pioneering work of chemists at the turn of the 20th century that this compound was systematically isolated and its nature as a sesquiterpene alcohol was established. By the 1930s, α-Cedrol was commercially available in its purified crystalline form, a testament to the advancements in separation techniques.[1]

Physicochemical Properties of α-Cedrol

Early investigations into α-Cedrol established its fundamental physical and chemical characteristics. These properties were crucial for its identification and for devising effective isolation strategies. The data gathered from various historical and modern sources are summarized below.

| Property | Reported Value | Source |

| Molecular Formula | C₁₅H₂₆O | [2] |

| Molecular Weight | 222.37 g/mol | [2] |

| Appearance | White, crystalline solid | [2] |

| Melting Point | 86-87 °C | [3] |

| Boiling Point | 273 °C | [2] |

| Optical Rotation | Varies with source and purity | - |

Historical Isolation Methodologies

The isolation of α-Cedrol from its natural source, primarily the essential oil of Juniperus virginiana (Virginia Cedarwood) and Juniperus ashei (Texas Cedarwood), relied on two key physicochemical principles: differences in boiling points and differential solubility for crystallization.

Fractional Distillation of Cedarwood Oil

The initial step in isolating α-Cedrol involved the fractional distillation of cedarwood essential oil under reduced pressure. This technique separates the complex mixture of terpenes and other constituents based on their varying boiling points.

Experimental Protocol: Early 20th Century Fractional Distillation (Reconstructed)

-

Apparatus: A distillation flask equipped with a fractionating column (e.g., a Vigreux or Hempel column), a condenser, a receiving flask, and a vacuum source was assembled.

-

Procedure: a. The raw cedarwood oil was charged into the distillation flask. b. The system was evacuated to a reduced pressure to lower the boiling points of the components and prevent thermal decomposition. c. The flask was gently heated. The lower-boiling components, primarily sesquiterpene hydrocarbons like cedrene (B97730), would distill first and were collected as the initial fraction. d. As the distillation progressed and the temperature of the vapor at the top of the column rose, the fraction containing the higher-boiling alcohols, including α-Cedrol, was collected. This "cedrol-rich" fraction was typically a viscous, oily liquid.

Crystallization of α-Cedrol

The cedrol-rich fraction obtained from distillation was then subjected to crystallization to isolate pure α-Cedrol. This process exploits the fact that α-Cedrol is a solid at room temperature and its solubility decreases at lower temperatures.

Experimental Protocol: Early 20th Century Crystallization (Reconstructed)

-

Cooling and Seeding: a. The warm, cedrol-rich fraction was allowed to cool slowly to room temperature. b. In some cases, the solution was "seeded" with a small crystal of pure α-Cedrol to induce crystallization. c. The mixture was then often chilled further in an ice bath to maximize the yield of crystals.

-

Separation and Purification: a. The resulting crystalline mass was separated from the remaining oily liquid by filtration, often under suction. b. The crude crystals were then washed with a cold solvent in which α-Cedrol has low solubility to remove residual oils and impurities. c. For further purification, recrystallization was performed. The crude α-Cedrol was dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, promoting the formation of well-defined, purer crystals.

The historical workflow for the isolation of α-Cedrol from cedarwood oil is depicted in the following diagram:

Early Chemical Characterization

Once isolated, early 20th-century chemists employed a range of techniques to elucidate the chemical nature of α-Cedrol.

Elemental Analysis and Molecular Formula Determination

Though not explicitly detailed in the readily available search results, standard methods of the era, such as combustion analysis, would have been used to determine the empirical formula of α-Cedrol. Subsequent molecular weight determinations would have led to the establishment of its molecular formula as C₁₅H₂₆O, identifying it as a sesquiterpenoid.

Functional Group Analysis

The presence of a hydroxyl group was a key feature to be confirmed. Historical methods for this determination included:

-

Esterification: Reaction with an acid chloride or anhydride (B1165640) (e.g., acetic anhydride) to form an ester, demonstrating the presence of a reactive hydroxyl group.

-

Dehydration: The facile dehydration of α-Cedrol upon treatment with dehydrating agents (e.g., formic acid or mild acids at elevated temperatures) to yield the corresponding sesquiterpene hydrocarbon, cedrene (C₁₅H₂₄), was a strong indicator of a tertiary alcohol.[4] This reaction was a crucial step in correlating the structures of these two related natural products.

The logical relationship between α-Cedrol and its dehydration product, cedrene, is illustrated below:

Structural Elucidation Efforts

The complex tricyclic structure of α-Cedrol posed a significant challenge to chemists of the early 20th century. While the complete stereochemistry was not definitively established until later with the advent of more advanced analytical techniques and total synthesis by figures such as G. Stork and F. H. Clarke, early structural work laid the foundation. The work of Placidus A. Plattner and Arthur St. Pfau on the dehydrogenation of sesquiterpenes to form azulenes was instrumental in understanding the carbon skeleton of many of these compounds, including those related to α-Cedrol.

Conclusion

The historical discovery and isolation of α-Cedrol represent a significant chapter in the chemistry of natural products. The application of fractional distillation and crystallization, refined over time, allowed for the purification of this important sesquiterpene alcohol from the complex matrix of cedarwood oil. The early chemical characterization, though lacking the sophisticated tools of modern chemistry, successfully identified its key functional group and its relationship to other natural products. This foundational work paved the way for future studies on its stereochemistry, synthesis, and biological activities, making α-Cedrol a molecule of enduring interest to the scientific community.

References

Alpha-Cedrol: A Technical Guide to its Role in Traditional Medicine and Ethnobotany for Drug Development Professionals

An In-depth Technical Guide on the Ethnobotanical Significance and Pharmacological Potential of Alpha-Cedrol

Introduction

This compound, a naturally occurring sesquiterpene alcohol, is a prominent bioactive compound found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae and Pinaceae families. Historically, plants rich in this compound, such as species of Cedrus (cedar), Cupressus (cypress), and Juniperus (juniper), have been integral to traditional medicine systems worldwide.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside a detailed examination of the compound's pharmacological properties, supported by quantitative data and experimental protocols, to inform and guide researchers and professionals in the field of drug development.

Ethnobotanical and Traditional Medicinal Uses

The traditional use of plants containing this compound is well-documented across various cultures for a wide range of ailments. The aromatic wood and essential oils of these plants have been employed for their therapeutic benefits, which are now being scientifically investigated.

Traditional Uses of Key this compound-Containing Plants:

-

Cedrus deodara (Himalayan Cedar): In Ayurvedic medicine, Cedrus deodara, also known as Devadaru, is highly valued.[3][4] It is traditionally used to treat a multitude of conditions including inflammation, pain (analgesic), arthritis, skin disorders, ulcers, and respiratory issues like cough.[3][4][5] Its oil is also used for its diuretic and carminative properties.[3] Modern research has begun to validate these traditional uses, attributing many of its therapeutic effects to its rich composition of sesquiterpenes, including this compound. It is also noted for its potential in managing peptic ulcers and its anticonvulsant activity.[4]

-

Cupressus funebris (Chinese Weeping Cypress): In traditional Chinese medicine, Cupressus funebris is associated with purification and is used to support respiratory health by easing coughs and congestion.[6] It is also believed to promote better circulation.[6] The wood is a primary source of Chinese cedarwood oil, which is rich in cedrol (B397079) and has been traditionally used for treating headaches and healing wounds.[7] Decoctions of its fruiting branches are used for colds, and the leaves are used for bleeding piles and excessive menstrual flow.[8][9]

-

Juniperus virginiana (Eastern Red Cedar): Native American ethnobotany reveals extensive use of Juniperus virginiana.[10][11] It was employed as a medicinal tea for coughs and colds.[12] The leaves and twigs were used in steam inhalations for bronchitis and as an ointment for skin diseases.[10][12] The berries were used to treat worms.[10][12] The plant was also recognized for its diaphoretic (sweat-inducing) and antirheumatic properties.[10]

Pharmacological Activities of this compound

Scientific investigations into this compound have substantiated many of its traditionally claimed benefits, revealing a spectrum of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its potential in mitigating inflammatory responses in various experimental models.

Quantitative Data on Anti-inflammatory Activity:

| Compound/Extract | Model | Key Findings | Reference |

| Cedrol | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Significant reduction in paw edema and arthritis score at 10 and 20 mg/kg doses. | [13][14] |

| Cedrol | CFA-induced arthritis in rats | Decreased serum levels of pro-inflammatory cytokines TNF-α and IL-1β at 10 and 20 mg/kg doses. | [13][14][15] |

| Essential oil of Juniperus seravschanica cones (16.8% cedrol) | fMLF-induced human neutrophil chemotaxis | Inhibition of neutrophil migration with an IC50 of 3.1 ± 1.1 µg/mL. | [16] |

| Cedrol | fMLF-induced human neutrophil chemotaxis | Inhibition of neutrophil migration with an IC50 of 10.6 ± 3.4 µM. | [16] |

| Wood essential oil of Juniperus morrisonicola (high in cedrol) | LPS-stimulated RAW264.7 macrophages | Inhibition of nitric oxide production with an IC50 of 12.9 μg/mL. | [17] |

Experimental Protocol: Anti-inflammatory Activity in CFA-Induced Arthritis Model

-

Animal Model: Male Wistar rats.

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the right hind paw.

-

Treatment: Animals are orally administered with cedrol (10 and 20 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin (B1671933) 5 mg/kg) daily for 21 days, starting from the day of CFA injection.[13][14]

-

Assessment of Arthritis:

-

Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, and 21).

-

Arthritis Score: The severity of arthritis is scored based on erythema, swelling, and joint rigidity.

-

Pain Response: Mechanical allodynia and thermal hyperalgesia are assessed.

-

-

Biochemical Analysis: At the end of the experiment, blood is collected to measure serum levels of inflammatory markers such as TNF-α and IL-1β using ELISA kits. Oxidative stress markers are also assessed.[13][14]

Anticancer Activity

This compound has emerged as a promising candidate in cancer research, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[18][19]

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| Cedrol | Human leukemia (K562) | Growth Inhibition | 179.5 µM | [20] |

| Cedrol | Human colon cancer (HT-29) | Growth Inhibition | 185.5 µM | [20] |

| Cedrol | Human colon cancer (HT-29) | Proliferation Inhibition (48h) | 138.91 µM | [21] |

| Cedrol | Murine colon cancer (CT-26) | Proliferation Inhibition (48h) | 92.46 µM | [21] |

| Cedrol | Non-small cell lung cancer (A549) | Apoptosis Induction | Dose-dependent | [22][23] |

Experimental Protocol: In Vitro Anticancer Activity Assessment

-

Cell Lines: Human cancer cell lines such as HT-29 (colorectal), CT-26 (colorectal), and A549 (lung).[21][22]

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated overnight.[21]

-

Cells are then treated with varying concentrations of cedrol (e.g., 0, 14, 28, 56, 112, 225, and 450 µM) for 24, 48, and 72 hours.[21]

-

After treatment, the medium is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

The formazan (B1609692) crystals formed are dissolved in DMSO, and the absorbance is measured at 560 nm using a microplate reader to determine cell viability.[21]

-

-

Apoptosis Assay (Flow Cytometry):

-

Cells are treated with different concentrations of cedrol for a specified time (e.g., 48 hours).

-

Cells are then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis:

-

Treated cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9) and cell cycle regulation (e.g., CDK4, Cyclin D1).[21]

-

After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Signaling Pathways in this compound Induced Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to modulate the expression of key apoptotic proteins, leading to the activation of caspases and subsequent cell death.[20][21] Cedrol can also suppress the PI3K/Akt signaling pathway, which is crucial for cell survival.[22]

Caption: this compound Induced Apoptotic Pathways.

Antimicrobial Activity

Essential oils rich in this compound have been shown to possess antimicrobial properties against a range of pathogens.

Quantitative Data on Antimicrobial Activity:

| Compound/Extract | Microorganism | Method | MIC Value | Reference |

| Essential oil of Cunninghamia lanceolata var. konishii (58.3% cedrol) | Gram-positive bacteria and yeast | Micro-broth dilution | 31.25-62.5 µg/mL | [24] |

Experimental Protocol: Antimicrobial Activity (Micro-broth Dilution Method)

-

Microorganisms: A panel of clinically relevant bacteria and fungi.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

-

Micro-broth Dilution Assay:

-

The essential oil or isolated this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.[25]

-

The standardized microbial inoculum is added to each well.

-

The plates are incubated under suitable conditions (temperature and time) for microbial growth.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test substance that visibly inhibits microbial growth.[25][26]

-

Isolation and Purification of this compound

The extraction of this compound from its natural sources, such as the wood of Juniperus virginiana or Cupressus funebris, is a critical step for its use in research and development.

Caption: General Workflow for this compound Isolation.

Experimental Protocol: Steam Distillation for Essential Oil Extraction

-

Material Preparation: The heartwood of the source plant is chipped or ground to increase the surface area for efficient extraction.[27]

-

Steam Distillation:

-

The prepared plant material is packed into a still.

-

Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.

-

The condensate is collected in a separator, where the essential oil, being less dense than water, separates and can be collected.[27]

-

-

Purification (Fractional Distillation): The crude essential oil can be further purified by fractional distillation under vacuum to isolate this compound based on its boiling point.

Conclusion

This compound, a key constituent of several traditionally used medicinal plants, exhibits a remarkable range of pharmacological activities that warrant further investigation for modern therapeutic applications. Its anti-inflammatory, anticancer, and antimicrobial properties, supported by growing scientific evidence, highlight its potential as a lead compound for drug development. This technical guide provides a foundational resource for researchers and scientists, summarizing the ethnobotanical background, quantitative pharmacological data, and essential experimental protocols to facilitate future research and development efforts centered on this promising natural product.

References

- 1. Cedrol - Wikipedia [en.wikipedia.org]

- 2. (+)-Cedrol hemihydrate: a natural product derived from drying eastern red cedar (Juniperus virginiana) wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ayuna.com.au [ayuna.com.au]

- 4. iafaforallergy.com [iafaforallergy.com]

- 5. easyayurveda.com [easyayurveda.com]

- 6. botanicagaiawholesale.com [botanicagaiawholesale.com]

- 7. researchgate.net [researchgate.net]

- 8. medicinal herbs: CHINESE WEEPING CYPRESS - Cupressus funebris [naturalmedicinalherbs.net]

- 9. pfaf.org [pfaf.org]

- 10. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 11. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 12. Eastern Red Cedar : Indigenous Peoples' Perspective Project : Programs | Events : Adkins Arboretum [adkinsarboretum.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A Review of the Anticancer Properties of Cedrol and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination [mdpi.com]

- 27. benchchem.com [benchchem.com]

Preliminary Biological Activity Screening of alpha-Cedrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oil of cedarwood, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, focusing on its anti-inflammatory, anticancer, and antifungal activities. Detailed experimental protocols for key in vitro assays are presented, along with a summary of quantitative data and a mechanistic exploration of its effects on crucial cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound ((1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol) is a prominent bioactive constituent of cedarwood oil, which has been used in traditional medicine for its antiseptic, anti-inflammatory, and sedative properties.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, revealing this compound as a promising candidate for further preclinical and clinical evaluation. This guide synthesizes the current knowledge on the preliminary biological screening of this compound, offering a practical framework for its continued investigation.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The following sections detail the experimental methodologies used to assess its anticancer potential and summarize the key quantitative findings.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |

| HT-29 | Colorectal Cancer | MTT | 48 | 138.91 ± 17.81 | [2] |

| CT-26 | Colorectal Cancer | MTT | 48 | 92.46 ± 4.09 | [2] |

| A549 | Non-Small Cell Lung Cancer | MTT | 48 | Not explicitly stated, but dose-dependent inhibition observed | |

| K562 | Chronic Myelogenous Leukemia | WST | 48 | 179.5 | |

| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified | |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | Not Specified |

Note: Data is compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 492 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the control (untreated cells).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[4]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the samples by flow cytometry within 1 hour.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as previously described.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Visualization of Anticancer Mechanisms

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Data Presentation: Inhibition of Inflammatory Markers

| Cell Line | Stimulant | Assay | This compound Conc. | % Inhibition of NO Production | Reference |

| RAW 264.7 | LPS (1 µg/mL) | Griess Assay | Varies | Dose-dependent | [6] |

| Fibroblast-like synoviocytes | LPS | Not Specified | 10⁻⁶ M and 10⁻⁵ M | Significant inhibition of proliferation |

Note: Quantitative data on the percentage of inhibition of NO production by this compound in RAW 264.7 cells requires further specific experimental determination.

Experimental Protocols

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[7][8]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.[7]

-

Measure the absorbance at 540 nm.[7]

-

Determine the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the activity of the NF-κB transcription factor, a master regulator of inflammation.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

DMEM with 10% FBS

-

Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.[9]

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[10]

-

Lyse the cells using the passive lysis buffer provided in the kit.[11]

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[11]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualization of Anti-inflammatory Mechanisms

Antimicrobial Activity

This compound has shown promise as an antifungal agent, with activity against various fungal strains.

Data Presentation: Antifungal Activity of this compound

| Fungal Strain | Assay | Incubation Time (h) | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Candida albicans | Broth Microdilution | 48 | Not explicitly stated, but activity observed |[12] | | Aspergillus niger | Not Specified | Not Specified | Not Specified | | | Trichophyton rubrum | Not Specified | Not Specified | Not Specified | |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Perform serial two-fold dilutions of this compound in the microtiter plate.

-

Add the fungal inoculum to each well.

-

Incubate the plates at 35°C for 48 hours.[12]

-

Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction in growth compared to the control. Alternatively, read the absorbance at a specific wavelength to determine growth inhibition.

Signaling Pathway Modulation

The biological activities of this compound are mediated through its interaction with key intracellular signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PI3K)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.[15]

Conclusion

The preliminary biological activity screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anticancer, anti-inflammatory, and antifungal properties, coupled with its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, underscore the need for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to build upon, facilitating the continued exploration of this compound's pharmacological profile and its potential translation into novel therapeutic strategies. Future studies should focus on in vivo models to validate these in vitro findings and to assess the safety and efficacy of this compound in a more complex biological system.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fisheries and Aquatic Sciences [e-fas.org]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Antifungal susceptibility of Candida species using the Clinical and Laboratory Standards Institute disk diffusion and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Alpha-Cedrol on Cancer Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of cedarwood, has garnered significant interest in oncological research for its potential anticancer properties.[1][2] Accumulating evidence from in vitro studies demonstrates its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols utilized for its investigation.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values of this compound in several human and murine cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HT-29 | Human Colorectal Carcinoma | 48 | 138.91 ± 17.81 | [1][3] |

| HT-29 | Human Colorectal Carcinoma | 48 | 185.50 | [1] |

| CT-26 | Murine Colorectal Carcinoma | 48 | 92.46 ± 4.09 | [1][3] |

| A549 | Human Lung Carcinoma | 24 | 31.88 | [1] |

| 48 | 14.53 | [1] | ||

| 72 | 5.04 | [1] | ||

| K562 | Human Leukemia | 48 | 179.52 | [1] |

| Glioblastoma Cells | Human Glioblastoma | 48 | 77.17 - 141.88 | [1][4] |

| C32 | Human Amelanotic Melanoma | 48 | 199.49 | [1] |

| ACHN | Human Renal Adenocarcinoma | 48 | 184.65 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis, mediated by the modulation of key signaling pathways.

Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest, predominantly at the G0/G1 phase, in cancer cells such as HT-29 and CT-26.[1][4] This arrest is associated with the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cyclin-dependent kinases (CDK4, CDK2) and cyclins (Cyclin D1, Cyclin A, Cyclin B1) that are crucial for cell cycle progression.[1][4][5]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[1][4][6] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3][4] Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and FasL, and the subsequent activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1][3][4][7] The cleavage of PARP by activated caspase-3 is a hallmark of this compound-induced apoptosis.

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

This compound has been observed to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells, including human lung cancer A549 cells.[1][6][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes significantly to its cytotoxic effects.

ERK and NF-κB Signaling

Studies have also demonstrated that this compound can inhibit the ERK and NF-κB signaling pathways.[1][6] The NF-κB pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. By suppressing these pathways, this compound can sensitize cancer cells to apoptosis.[1][6]

Experimental Protocols

This section details the standard methodologies employed to investigate the in vitro cytotoxic effects of this compound.

Cell Culture

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).[11][12]

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)